![molecular formula C11H11ClN2 B14049679 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a chlorine atom at the 4-position and a cyclobutyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions. The exact methods can vary depending on the scale of production and the specific requirements of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine or pyrrole rings.
Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Materials Science: The unique structural properties of this compound make it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved can vary depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of 1H-Pyrrolo[2,3-b]pyridine, such as:
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is unique due to the specific combination of the chlorine atom and the cyclobutyl group, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain applications, such as targeted drug design or the development of specialized materials .
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-9-4-5-13-11-8(9)6-10(14-11)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
Clave InChI |
NVHGHSUZYMAOKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC3=C(C=CN=C3N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


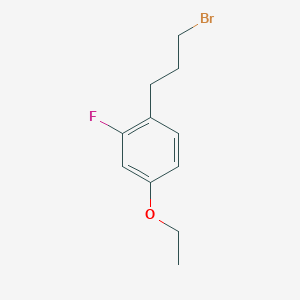

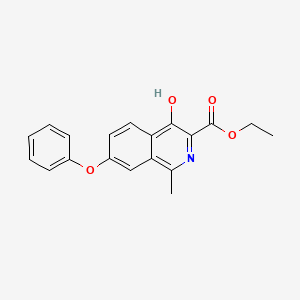

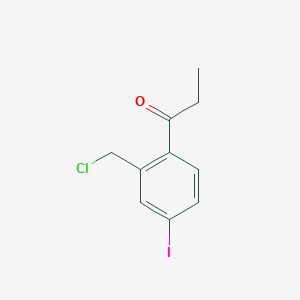
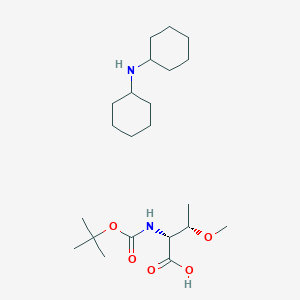

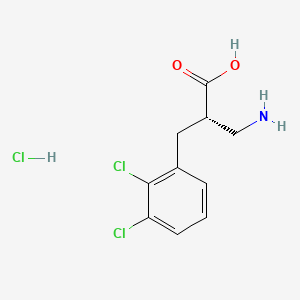

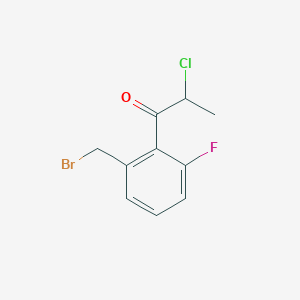
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

